Copiktra, known scientifically as duvelisib, is a small molecule drug that serves as a dual inhibitor of phosphoinositide 3-kinases delta and gamma (PI3Kδ and PI3Kγ). It was approved by the U.S. Food and Drug Administration in 2018 for the treatment of certain types of hematologic malignancies, particularly relapsed or refractory chronic lymphocytic leukemia (CLL) and follicular lymphoma. The drug is marketed primarily for its role in inhibiting pathways that contribute to cancer cell proliferation and survival.
Duvelisib is classified as an antineoplastic agent and belongs to the category of kinase inhibitors. Its mechanism of action targets specific signaling pathways involved in the growth and survival of cancer cells, making it a critical component in the therapeutic arsenal against hematological cancers. The compound is derived from synthetic processes that involve complex organic chemistry techniques.
The synthesis of duvelisib involves multiple steps, typically starting from readily available organic compounds. Two primary synthetic routes have been documented:
The final steps typically involve deprotection and cyclization to form the active compound, which has been characterized for its efficacy against specific cancer targets .
The molecular formula of duvelisib is C22H24ClN5O2, and it has a molecular weight of approximately 429.91 g/mol. The structure features a complex arrangement that includes an isoquinolinone core, which is essential for its biological activity. The compound's three-dimensional conformation allows it to effectively bind to the active sites of PI3Kδ and PI3Kγ, inhibiting their activity.
The key structural components include:
These elements contribute to its binding affinity and selectivity for the target kinases .
Duvelisib undergoes various chemical reactions during its synthesis, including:
These reactions are carefully controlled to ensure high yields and purity of the final product, which is crucial for its therapeutic efficacy .
Duvelisib exerts its pharmacological effects by selectively inhibiting PI3Kδ and PI3Kγ pathways. These pathways are critical in regulating various cellular functions such as growth, survival, proliferation, and metabolism in both normal and malignant cells. By blocking these kinases:
Clinical studies have demonstrated its effectiveness in achieving complete responses in patients with relapsed or refractory chronic lymphocytic leukemia .
Duvelisib is characterized by several notable physical and chemical properties:
These properties influence its formulation into capsules for oral administration .
Duvelisib's primary applications lie within oncology, particularly:
Research continues into its potential uses in combination therapies with other agents to enhance efficacy against various hematologic cancers. Additionally, ongoing studies aim to explore its effects on other malignancies that may depend on PI3K signaling pathways .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2